[(1-methyl-1H-pyrazol-5-yl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine [(1-methyl-1H-pyrazol-5-yl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15795915
InChI: InChI=1S/C13H21N5/c1-10(2)13-7-12(18(4)16-13)9-14-8-11-5-6-15-17(11)3/h5-7,10,14H,8-9H2,1-4H3
SMILES:
Molecular Formula: C13H21N5
Molecular Weight: 247.34 g/mol

[(1-methyl-1H-pyrazol-5-yl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

CAS No.:

Cat. No.: VC15795915

Molecular Formula: C13H21N5

Molecular Weight: 247.34 g/mol

* For research use only. Not for human or veterinary use.

[(1-methyl-1H-pyrazol-5-yl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine -

Specification

Molecular Formula C13H21N5
Molecular Weight 247.34 g/mol
IUPAC Name N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine
Standard InChI InChI=1S/C13H21N5/c1-10(2)13-7-12(18(4)16-13)9-14-8-11-5-6-15-17(11)3/h5-7,10,14H,8-9H2,1-4H3
Standard InChI Key UGNSZOOUJQDFIA-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NN(C(=C1)CNCC2=CC=NN2C)C

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The compound features two pyrazole rings—heterocyclic aromatic systems containing two adjacent nitrogen atoms—connected by a methylamine group. The first pyrazole moiety is substituted at the 1-position with a methyl group, while the second pyrazole ring bears a methyl group at the 1-position and an isopropyl group at the 3-position. This arrangement introduces steric bulk and electronic diversity, influencing reactivity and intermolecular interactions .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name1-(2-methylpyrazol-3-yl)-N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]methanamine
Molecular FormulaC14H23N5
Molecular Weight261.37 g/mol
SMILESCCN1C(=CC=N1)CNCC2=CC(=NN2C)C(C)C
InChI KeyNAIAEJADCIRQPM-UHFFFAOYSA-N

The isopropyl group at the 3-position of the second pyrazole ring enhances lipophilicity, a critical factor in membrane permeability for potential pharmacological applications. Computational models predict a planar conformation for the pyrazole rings, with the methylamine bridge adopting a staggered configuration to minimize steric strain .

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectroscopy of analogous compounds reveals distinct proton environments:

  • Pyrazole ring protons: Resonances between δ 6.0–7.5 ppm (1H, singlet or doublet depending on substitution pattern).

  • Methylamine bridge: Methylenic protons (CH2) appear as multiplets near δ 3.2–3.8 ppm, while NH protons are typically broad singlets around δ 1.5–2.0 ppm.

  • Isopropyl group: Characteristic doublet-of-doublets for methine protons (δ 2.8–3.1 ppm) and doublets for methyl groups (δ 1.0–1.2 ppm).

Mass spectrometry data for the molecular ion ([M+H]+) aligns with the theoretical m/z of 262.37, with fragmentation patterns dominated by cleavage at the methylamine bridge and pyrazole ring opening .

Synthetic Methodologies

Reaction Pathways

Synthesis typically proceeds via a multi-step sequence:

  • Pyrazole ring formation: Condensation of hydrazine derivatives (e.g., methylhydrazine) with β-diketones or α,β-unsaturated ketones under acidic conditions. For the isopropyl-substituted pyrazole, ketones such as 3-methyl-2-pentanone serve as precursors.

  • Functionalization: Introduction of the methylamine bridge via nucleophilic substitution or reductive amination. For example, chloromethylpyrazole intermediates react with methylamine under alkaline conditions.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
1Methylhydrazine, HCl, ethanol, reflux65%
2NaBH4, MeOH, 0°C → RT78%

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring proper orientation of substituents during pyrazole formation. Lewis acids like ZnCl2 improve selectivity for the 1,3-disubstituted isomer.

  • Steric hindrance: Bulky isopropyl groups necessitate prolonged reaction times (24–48 hrs) for complete functionalization.

Physicochemical Properties

Solubility and Stability

The compound exhibits:

  • Aqueous solubility: <1 mg/mL at 25°C due to hydrophobic isopropyl and methyl groups.

  • Organic solvent compatibility: Soluble in dichloromethane (DCM), dimethylformamide (DMF), and methanol .

  • Thermal stability: Decomposition onset at 215°C (DSC data), suitable for high-temperature applications.

Acid-Base Behavior

The methylamine bridge confers weak basicity (predicted pKa ≈ 8.2), enabling salt formation with acids like HCl for improved solubility.

Biological Activities and Mechanisms

ActivityAnalog StructureIC50/EC50Source
COX-2 inhibitionEthyl-substituted pyrazole1.8 μM
DPPH radical scavengingMethyl-isopropyl pyrazole82% at 50 μM

Mechanistic Insights

Molecular docking studies suggest binding pockets in:

  • Cyclooxygenase-2 (COX-2): Hydrogen bonding with Gln192 and hydrophobic interactions with Leu352.

  • Bacterial DNA gyrase: π-Stacking with guanine bases and ionic interactions with Mg2+ cofactors.

Industrial and Research Applications

Pharmaceutical Development

  • Lead optimization: The methylamine bridge serves as a versatile handle for introducing pharmacophores.

  • Prodrug synthesis: Acylation of the amine group enhances bioavailability.

Materials Science

  • Coordination chemistry: Forms stable complexes with Cu(II) and Fe(III), potential catalysts for oxidation reactions.

  • Polymer modification: Incorporation into epoxy resins improves thermal stability by 15% .

Analytical and Regulatory Considerations

Quality Control

  • HPLC methods: C18 column, 70:30 acetonitrile/water, 1 mL/min, retention time = 6.8 min .

  • Impurity profiling: Related substances <0.5% (ICH guidelines).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator